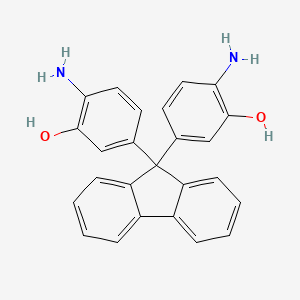
3,3'-(9H-Fluorene-9,9-diyl)bis(6-aminophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is an organic compound that belongs to the class of fluorenes This compound is characterized by the presence of two aminophenol groups attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) typically involves multi-step reactions starting from fluorene derivatives. One common method involves the bromination of fluorene to produce 2,7-dibromofluorene, followed by a reaction with aminophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aminophenol groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted aminophenol compounds
Scientific Research Applications
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) involves its interaction with specific molecular targets and pathways. The aminophenol groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The fluorene backbone provides structural stability and enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has similar structural features but with hydroxyphenyl groups instead of aminophenol groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Another similar compound with methylphenol groups.
3,3’-(9H-Fluorene-9,9-diyl)dipropanoic acid: This compound has propanoic acid groups instead of aminophenol groups.
Uniqueness
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is unique due to the presence of aminophenol groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
152480-72-3 |
|---|---|
Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-amino-5-[9-(4-amino-3-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H20N2O2/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 |
InChI Key |
XPAKOSSMKJYGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)O)C5=CC(=C(C=C5)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14276854.png)
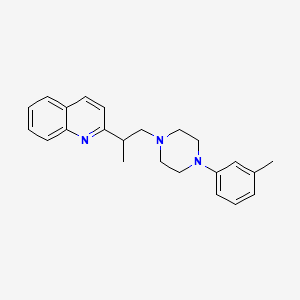
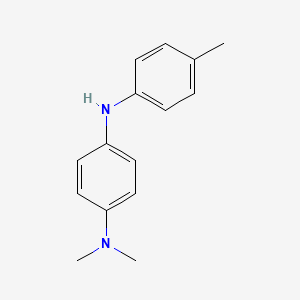
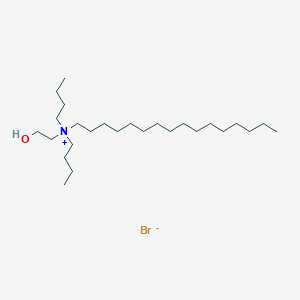

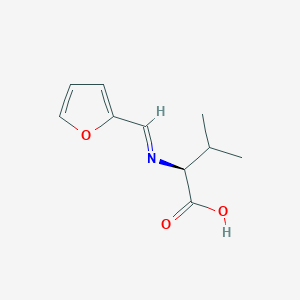
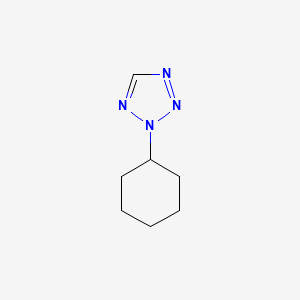
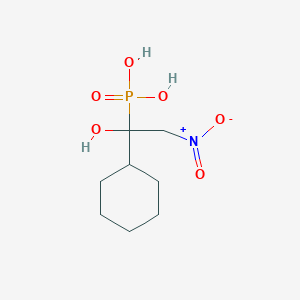
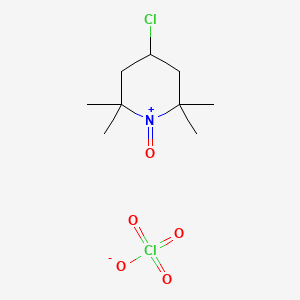
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
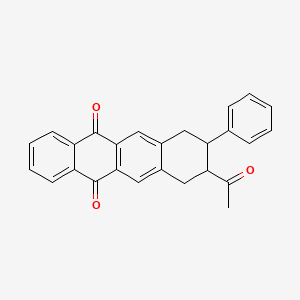
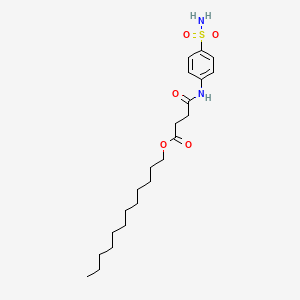
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
